2H-Imidazo[4,5-d][1,2,3]oxadiazole
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Overview
Description
2H-Imidazo[4,5-d][1,2,3]oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4,5-d][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-oxadiazole derivatives with carbenoid intermediates, followed by ring-opening and cyclization to form the desired imidazole-oxadiazole structure . The reaction conditions often include the use of metal catalysts such as nickel or palladium, and the reactions are typically carried out under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4,5-d][1,2,3]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
2H-Imidazo[4,5-d][1,2,3]oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-d][1,2,3]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2H-Imidazo[4,5-d][1,2,3]oxadiazole can be compared with other similar heterocyclic compounds, such as:
Imidazole: A simpler structure with a wide range of applications in medicinal chemistry and materials science.
Oxadiazole: Known for its biological activity and use in the development of pharmaceuticals and agrochemicals.
Triazole: Another heterocyclic compound with significant applications in drug development and materials science.
The uniqueness of this compound lies in its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties that are not present in the individual components .
Biological Activity
2H-Imidazo[4,5-d][1,2,3]oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the oxadiazole family, which is known for its pharmacological significance. The unique structure of this compound allows it to interact with various biological targets, leading to potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring fused with an oxadiazole moiety, contributing to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Various derivatives of this compound have shown significant anticancer properties. For instance, compounds synthesized with this scaffold demonstrated cytotoxic effects against different cancer cell lines. In one study, a derivative exhibited an IC50 value of 0.2757 µM against cancer cells, outperforming standard treatments like Erlotinib (IC50 = 0.41785 µM) .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties. In vivo studies demonstrated that certain this compound derivatives significantly reduced inflammation in animal models .
Case Studies
Several studies highlight the biological activity of this compound derivatives:
- Anticancer Evaluation : A series of synthesized compounds were tested for their antiproliferative effects on various cancer cell lines. One compound showed a GI50 value of 26 nM against multiple cancer types . This indicates that structural modifications can enhance the anticancer efficacy of the base compound.
- Antimicrobial Testing : Derivatives were subjected to antimicrobial assays where they demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions on the imidazole ring exhibited enhanced activity compared to unsubstituted variants .
- Docking Studies : Molecular docking studies have been conducted to understand the interaction between these compounds and their biological targets. The results indicated favorable binding affinities with key proteins involved in cancer progression and inflammation .
Data Table: Biological Activities of Selected Derivatives
Properties
CAS No. |
933057-41-1 |
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Molecular Formula |
C3H2N4O |
Molecular Weight |
110.07 g/mol |
IUPAC Name |
4H-imidazo[4,5-d]oxadiazole |
InChI |
InChI=1S/C3H2N4O/c1-4-2-3(5-1)8-7-6-2/h1H,(H,4,5) |
InChI Key |
ADPNBSZLVXZKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)N=NO2 |
Origin of Product |
United States |
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